molecular formula C22H30N4O B6964974 1-(5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea

1-(5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea

Cat. No.: B6964974
M. Wt: 366.5 g/mol
InChI Key: VAURWXIAIMHNJG-UHFFFAOYSA-N
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Description

1-(5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an acenaphthylene moiety with a pyrazole derivative, linked through a urea functional group. The presence of these distinct structural elements suggests that the compound may exhibit interesting chemical and biological properties.

Properties

IUPAC Name

1-(5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O/c1-13-17(14(2)26(5)25-13)12-23-21(27)24-19-11-15-9-10-22(3,4)18-8-6-7-16(19)20(15)18/h6-8,15,19H,9-12H2,1-5H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAURWXIAIMHNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)NC2CC3CCC(C4=CC=CC2=C34)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the acenaphthylene moiety: This can be achieved through a series of cyclization reactions involving suitable precursors.

    Introduction of the pyrazole derivative: The pyrazole ring can be synthesized separately and then attached to the acenaphthylene moiety through a series of coupling reactions.

    Formation of the urea linkage: The final step involves the reaction of the intermediate compound with an isocyanate or a similar reagent to form the urea linkage.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on its effects on biological systems.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea would depend on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved in these interactions could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

1-(5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea can be compared with other similar compounds, such as:

    1-(5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]amine: This compound features an amine group instead of a urea linkage.

    1-(5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]carbamate: This compound has a carbamate group in place of the urea linkage.

The uniqueness of this compound lies in its specific combination of structural elements, which may confer distinct chemical and biological properties compared to its analogs.

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